4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE
Overview
Description
4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a phthalazin-1-amine core, substituted with a trifluoromethoxyphenyl group and a piperidin-1-ylsulfonylphenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common approach is to start with the phthalazin-1-amine core and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE exerts its effects is largely dependent on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethoxy and piperidin-1-ylsulfonyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[4-(methoxy)phenyl]phthalazin-1-amine
- 4-[4-methyl-3-(morpholin-1-ylsulfonyl)phenyl]-N-[4-(trifluoromethoxy)phenyl]phthalazin-1-amine
Uniqueness
Compared to similar compounds, 4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PHTHALAZIN-1-AMINE stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-N-[4-(trifluoromethoxy)phenyl]phthalazin-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O3S/c1-18-9-10-19(17-24(18)38(35,36)34-15-5-2-6-16-34)25-22-7-3-4-8-23(22)26(33-32-25)31-20-11-13-21(14-12-20)37-27(28,29)30/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWZOHSHYAZGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)N5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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